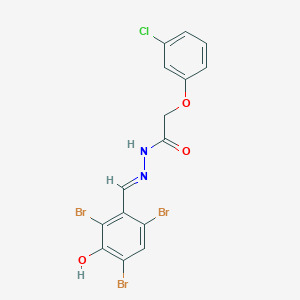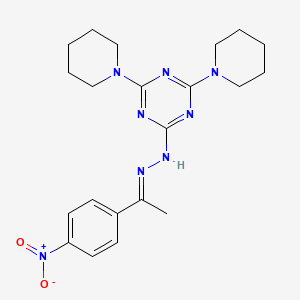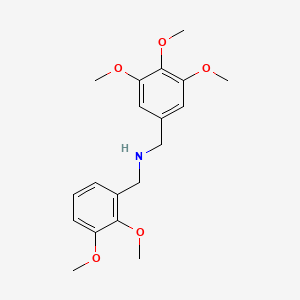
2-(4-butylphenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide
Descripción general
Descripción
2-(4-butylphenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide, also known as BPDMA, is a compound that has been widely researched for its potential applications in various fields.
Aplicaciones Científicas De Investigación
2-(4-butylphenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 2-(4-butylphenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide has been found to exhibit anticancer, antiviral, and antibacterial properties. In agriculture, 2-(4-butylphenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide has been studied for its potential use as a herbicide. In materials science, 2-(4-butylphenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide has been investigated for its potential use in the synthesis of new materials.
Mecanismo De Acción
The mechanism of action of 2-(4-butylphenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide varies depending on its application. In the case of its anticancer properties, 2-(4-butylphenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide has been found to induce apoptosis, or programmed cell death, in cancer cells. In the case of its antiviral properties, 2-(4-butylphenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide has been found to inhibit the replication of viruses. In the case of its herbicidal properties, 2-(4-butylphenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide has been found to inhibit the growth of plants by disrupting their metabolic pathways.
Biochemical and Physiological Effects:
2-(4-butylphenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide has been found to have various biochemical and physiological effects, depending on its application. In the case of its anticancer properties, 2-(4-butylphenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide has been found to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and lung cancer cells. In the case of its antiviral properties, 2-(4-butylphenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide has been found to inhibit the replication of various viruses, including influenza A virus and herpes simplex virus. In the case of its herbicidal properties, 2-(4-butylphenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide has been found to inhibit the growth of various plants, including rice and wheat.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-butylphenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide in lab experiments is its versatility, as it has been found to exhibit various properties depending on its application. Additionally, 2-(4-butylphenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide is relatively easy to synthesize and can be obtained in large quantities. However, one of the main limitations of using 2-(4-butylphenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide in lab experiments is its toxicity, as it has been found to exhibit cytotoxic effects on various cell lines.
Direcciones Futuras
There are various future directions for research on 2-(4-butylphenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and viral infections. Another potential direction is to investigate its potential as a herbicide for various crops. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-butylphenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide and to identify any potential side effects associated with its use.
Propiedades
IUPAC Name |
2-(4-butylphenoxy)-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-4-5-7-16-10-12-18(13-11-16)27-15-20(24)23-22-14-17-8-6-9-19(25-2)21(17)26-3/h6,8-14H,4-5,7,15H2,1-3H3,(H,23,24)/b22-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USUHMPSHIOYMAP-HYARGMPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C(=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C(=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-butylphenoxy)-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-methoxyphenyl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B3862775.png)
![N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3862781.png)

![1-benzyl-2-[(4-nitrophenyl)thio]-1H-imidazole](/img/structure/B3862809.png)
![4-nitrobenzaldehyde [5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B3862815.png)


![2-[2-(2,5-dimethoxybenzylidene)hydrazino]-N-(2,4-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B3862831.png)

![1-{4-[2-hydroxy-3-(1-naphthyloxy)propyl]-1-piperazinyl}-4-(1-naphthyloxy)-2-butanol](/img/structure/B3862841.png)
![{2-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetonitrile](/img/structure/B3862846.png)
![3-[(4-ethoxy-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B3862855.png)

